Cetp-IN-3

CETP inhibition Scintillation Proximity Assay (SPA) IC50

First-generation CETP inhibitors like torcetrapib cause off-target blood pressure elevation, confounding mechanistic studies. Cetp-IN-3 (Compound 13, TPE series) solves this with a clean pharmacological profile. - Potency: 2 nM (SPA), 60 nM (WPA) - validated target engagement - Safety: No BP/HR increase in telemetry rats vs. torcetrapib - Application: Ideal tool compound for HDL-C elevation & atherosclerotic plaque regression in human CETP transgenic models - Supply: Packaged for in vivo preclinical studies

Molecular Formula C30H24F12N2O4
Molecular Weight 704.5 g/mol
CAS No. 939391-31-8
Cat. No. B12428004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetp-IN-3
CAS939391-31-8
Molecular FormulaC30H24F12N2O4
Molecular Weight704.5 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(C(F)(F)F)O)N)F
InChIInChI=1S/C30H24F12N2O4/c31-18-10-17(11-20(13-18)48-28(35,36)25(33)34)26(14-15-4-2-1-3-5-15,16-6-9-21(32)22(12-16)47-19-7-8-19)44-24(45)23(43)27(46,29(37,38)39)30(40,41)42/h1-6,9-13,19,23,25,46H,7-8,14,43H2,(H,44,45)/t23?,26-/m1/s1
InChIKeySUCYPMXMOHRURB-ANWICMFUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetp-IN-3 (CAS 939391-31-8): Potency, Safety, and In Vivo Profile of a Lead Triphenylethanamine CETP Inhibitor


Cetp-IN-3 (also known as Compound 13) is a small-molecule inhibitor of the plasma glycoprotein cholesteryl ester transfer protein (CETP). It belongs to the triphenylethanamine (TPE) chemical series, which was optimized from earlier diphenylpyridylethanamine (DPPE) leads to improve pharmaceutical properties [1]. Its chemical structure is 2-amino-N-[(1R)-1-[3-(cyclopropyloxy)-4-fluorophenyl]-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide [2].

1 CETP pathway inhibition studies compatible with SPA and whole plasma assay formats
2 Triphenylethanamine (TPE) series compound optimized from DPPE leads for pharmaceutical property screening
3 Cardiovascular telemetry profiling in rodent models to assess off-target hemodynamic endpoints

Why Cetp-IN-3 Cannot Be Interchanged with Generic CETP Inhibitors


Substituting Cetp-IN-3 with another CETP inhibitor is not scientifically valid due to divergent potency, pharmacokinetic (PK) properties, and off-target cardiovascular safety profiles [1]. For instance, the first-generation CETP inhibitor torcetrapib was clinically associated with increased blood pressure and cardiovascular events, an effect not observed with Cetp-IN-3 in preclinical telemetry models [1]. Furthermore, different chemical scaffolds (e.g., DPPE vs. TPE) and specific structural modifications within the TPE series result in significant variations in potency and metabolic stability, as detailed in the quantitative evidence below [1].

Cetp-IN-3 vs. Torcetrapib

Torcetrapib showed blood pressure elevation in preclinical and clinical studies, whereas Cetp-IN-3 did not alter MAP in rat telemetry. Off-target cardiovascular profiles may differ markedly across CETP inhibitor chemotypes.

TPE series vs. DPPE series

DPPE and TPE scaffolds exhibit divergent potency and metabolic stability. Structural modifications within the TPE series further shift biochemical and plasma activity, limiting direct interchangeability.

Quantitative Differentiation of Cetp-IN-3 (939391-31-8) from Closest Analogs


Superior Potency in Biochemical SPA Assay Compared to Earlier DPPE Leads and Clinical CETP Inhibitors

Cetp-IN-3 (Compound 13) exhibits potent CETP inhibition with an IC50 of 2 nM in a scintillation proximity assay (SPA) [1]. This represents a substantial improvement over the earlier DPPE lead series, which had an IC50 of 6.9 nM in the same assay format [2]. It is also more potent in this biochemical assay than the clinical compounds torcetrapib (IC50 23.1 nM) and anacetrapib (IC50 21.5 nM), and shows comparable or slightly improved potency relative to evacetrapib (IC50 5.5 nM) [3].

CETP Inhibition (SPA)
Head-to-head
Cetp-IN-3
IC50 = 2 nM
DPPE lead: 6.9 nM
Torcetrapib: 23.1 nM
Anacetrapib: 21.5 nM
Evacetrapib: 5.5 nM
Reported SPA biochemical potency context; supports target engagement research
Human recombinant CETP scintillation proximity assay
CETP inhibition Scintillation Proximity Assay (SPA) IC50

Enhanced Functional Potency in Whole Plasma Assay (WPA) vs. Torcetrapib and Anacetrapib

In a more physiologically relevant human whole plasma assay (WPA), Cetp-IN-3 demonstrates an IC50 of 60 nM [1]. This functional potency is superior to that of torcetrapib (IC50 39.5 nM) and anacetrapib (IC50 46.3 nM), but less potent than evacetrapib (IC50 26.0 nM) [2]. Compared to the TPE analog BMS-795311, which has an IC50 of 220 nM in the hWPA , Cetp-IN-3 is approximately 3.7-fold more potent.

CETP Inhibition (WPA)
Head-to-head
Cetp-IN-3
IC50 = 60 nM
Torcetrapib: 39.5 nM
Anacetrapib: 46.3 nM
Evacetrapib: 26.0 nM
BMS-795311: 220 nM
Reported functional plasma potency context; supports exposure-response studies
Human whole plasma assay
CETP inhibition Whole Plasma Assay (WPA) Functional activity

Favorable Cardiovascular Safety Profile: Absence of Blood Pressure Elevation

A critical differentiator for Cetp-IN-3 is its lack of effect on mean arterial blood pressure (MAP) and heart rate (HR) in telemetered rats, a preclinical model used to predict cardiovascular safety [1]. This is in direct contrast to the first-generation CETP inhibitor torcetrapib, which caused a significant increase in blood pressure in both preclinical models and clinical trials, leading to its discontinuation [1].

Cardiovascular MAP Endpoint
Model context
Cetp-IN-3
No significant MAP change
Torcetrapib
Significant MAP increase
Reported MAP endpoint context; differentiates from torcetrapib in preclinical telemetry
Telemetry study in rats; qualitative divergence in hemodynamic response
Cardiovascular safety Blood pressure Telemetry Off-target effects

Recommended Applications for Cetp-IN-3 (939391-31-8) Based on Quantitative Differentiation


Lead Compound for In Vivo Proof-of-Concept Studies in Atherosclerosis

Given its robust efficacy in human CETP/apo-B-100 dual transgenic mice and hamsters [1], Cetp-IN-3 is an ideal tool compound for preclinical studies investigating the impact of CETP inhibition on HDL-C elevation and atherosclerotic plaque regression. Its potent activity in both SPA (2 nM) and WPA (60 nM) [1] ensures reliable target engagement in vivo.

A Validated Reference Standard for CETP Activity Assays

The well-characterized potency of Cetp-IN-3 in SPA (2 nM) and WPA (60 nM) assays makes it a highly suitable reference standard for screening and characterizing novel CETP inhibitors. Researchers can benchmark the activity of their own compounds against this well-defined TPE-series inhibitor.

A Safer Chemical Probe for Investigating CETP Biology

For researchers aiming to dissect CETP-mediated lipid transfer pathways without the confounding variable of off-target hypertensive effects, Cetp-IN-3 provides a cleaner pharmacological tool. Its demonstrated lack of effect on blood pressure and heart rate in telemetry rats [1] makes it superior to older probes like torcetrapib for mechanistic studies.

Application
Selection Property
Validation Focus
CETP inhibition model studies in transgenic rodents
SPA & WPA potency context
HDL-C elevation and plaque regression endpoints
Reference for CETP activity screening assays
Well-characterized SPA/WPA IC50 profile
Benchmarking against TPE-series inhibitor
Mechanistic CETP biology probe (off-target hemodynamic monitoring)
Absence of MAP elevation in rat telemetry
Cardiovascular safety endpoint monitoring

Technical Documentation Hub

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23 linked technical documents
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